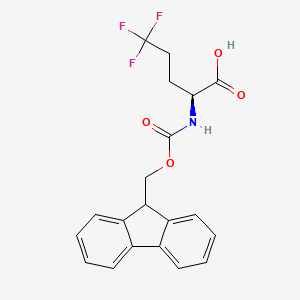

N-Fmoc-5,5,5-trifluoro-L-norvaline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO4/c21-20(22,23)10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHCZJHUIDEERF-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated amino acid derivative of significant interest in peptide chemistry and drug discovery. This document details its chemical and physical properties, provides experimental protocols for its synthesis and incorporation into peptides, and discusses its potential biological significance.

Core Properties and Specifications

This compound, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid, is a synthetic amino acid derivative. The incorporation of a trifluoromethyl group offers unique properties to peptides, including increased metabolic stability and altered hydrophobicity.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. For comparative purposes, data for its non-fluorinated counterpart, N-Fmoc-L-norvaline, is also included where available.

| Property | This compound | N-Fmoc-L-norvaline (for comparison) |

| CAS Number | 144207-41-0[1] | 135112-28-6[2] |

| Molecular Formula | C₂₀H₁₈F₃NO₄[1] | C₂₀H₂₁NO₄[2] |

| Molecular Weight | 393.36 g/mol [1] | 339.39 g/mol |

| Purity | ≥95%[1] | ≥98% |

| Melting Point | Not available | 151-155 °C |

| Boiling Point | Not available | 557.9±33.0 °C (Predicted) |

| Solubility | Not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Storage Conditions | 4°C or -20°C[1] | 2-8°C |

| Topological Polar Surface Area (TPSA) | 75.63 Ų | 75.6 Ų[2] |

| LogP (calculated) | 4.3208 | 3.9 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process: first, the synthesis of the free amino acid, (S)-2-amino-5,5,5-trifluoropentanoic acid, followed by the protection of the amino group with Fmoc chloride.

Step 1: Synthesis of (S)-2-amino-5,5,5-trifluoropentanoic Acid

A practical method for the gram-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported via dynamic kinetic resolution.[3][4][5] This method provides a reliable route to the un-protected amino acid.

Step 2: N-Fmoc Protection

A general and efficient procedure for the N-Fmoc protection of amino acids in an aqueous medium can be adapted for 5,5,5-trifluoro-L-norvaline.[6][7]

Materials:

-

(S)-2-amino-5,5,5-trifluoropentanoic acid

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Water:Ethanol (3:1) mixture

-

1M Hydrochloric acid (HCl)

Procedure:

-

To a mixture of (S)-2-amino-5,5,5-trifluoropentanoic acid (1 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of a 3:1 water:ethanol solution.

-

Stir the reaction mixture at 60°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the solution with 1M HCl to a pH of 4-5 at 0°C.

-

The N-Fmoc protected product will precipitate.

-

Filter the precipitate, wash with cold water, and dry to yield this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a general protocol for a single coupling cycle.

Materials:

-

Fmoc-protected peptide-resin

-

20% piperidine in dimethylformamide (DMF)

-

This compound

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIPEA)

-

DMF

Procedure:

-

Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU) in DMF. Add a base such as DIPEA to activate the carboxylic acid group.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours to allow for complete coupling.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acids in the desired peptide sequence.

Biological and Chemical Significance

The introduction of fluorinated amino acids into peptides is a recognized strategy in medicinal chemistry to enhance their therapeutic properties.[8]

Effects of Trifluoromethylation

The trifluoromethyl group in this compound can confer several advantageous properties to peptides:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block enzymatic degradation at or near the site of incorporation, increasing the peptide's half-life in vivo.

-

Enhanced Hydrophobicity: The trifluoromethyl group increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, membrane permeability, and binding interactions with biological targets.

-

Altered Bioactivity: Changes in conformation and electronic properties due to the trifluoromethyl group can lead to modified, and potentially enhanced, biological activity of the peptide.

Potential Biological Roles based on L-Norvaline

The non-fluorinated parent amino acid, L-norvaline, is known to exhibit biological activity, primarily as an inhibitor of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to increased production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.

Due to its role as an arginase inhibitor, L-norvaline has been investigated for its potential therapeutic effects, including:

-

Neuroprotection: In models of Alzheimer's disease, L-norvaline has been shown to reduce β-amyloid plaques and neuroinflammation.

-

Cardiovascular Effects: By promoting NO production, it may have benefits in conditions associated with endothelial dysfunction.

It is plausible that peptides incorporating 5,5,5-trifluoro-L-norvaline could retain or have modified activity related to the arginase pathway, while also benefiting from the enhanced stability and altered pharmacokinetic profile conferred by the trifluoromethyl group.

Visualizations

Synthesis and Deprotection Workflow

Caption: Workflow for the synthesis of this compound.

Solid-Phase Peptide Synthesis Cycle

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Potential Biological Action Pathway

Caption: Potential mechanism of action via arginase inhibition by L-norvaline.

References

- 1. chemscene.com [chemscene.com]

- 2. Fmoc-L-norvaline | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of N-Fmoc-5,5,5-trifluoro-L-norvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated amino acid derivative with significant potential in drug discovery and peptide chemistry. The introduction of a trifluoromethyl group can enhance the metabolic stability and bioactivity of peptides, making this compound a valuable building block for the development of novel therapeutics. This document details the synthetic pathway, including a robust experimental protocol for the N-Fmoc protection of the parent amino acid, and presents a thorough characterization of the final product.

Synthesis Pathway

The synthesis of this compound originates from its parent amino acid, (S)-2-amino-5,5,5-trifluoropentanoic acid. The key transformation is the protection of the primary amine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. The Fmoc group is widely utilized in solid-phase peptide synthesis due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.

A practical and scalable synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported, providing a reliable source of the precursor for the final Fmoc protection step.[1][2]

References

"physicochemical properties of trifluoromethylated norvaline"

An in-depth analysis of the physicochemical properties of trifluoromethylated norvaline reveals its unique characteristics, which are of significant interest to researchers and professionals in drug development. The introduction of a trifluoromethyl group to the norvaline structure dramatically alters its electronic and steric properties, influencing its behavior in biological systems. This guide provides a comprehensive overview of these properties, detailed experimental protocols for its study, and visualizations of relevant biochemical pathways.

Physicochemical Properties

The incorporation of the highly electronegative trifluoromethyl group into the norvaline side chain imparts distinct physicochemical characteristics. These properties are crucial for understanding the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

| Property | Value | Method/Conditions | Reference |

| Molecular Formula | C6H10F3NO2 | - | - |

| Molecular Weight | 185.14 g/mol | - | - |

| pKa (α-COOH) | ~1.8 - 2.2 | Estimated based on similar fluorinated amino acids | The pKa of the carboxylic acid group is expected to be lower than that of natural norvaline due to the electron-withdrawing effect of the trifluoromethyl group, increasing its acidity. |

| pKa (α-NH3+) | ~9.0 - 9.5 | Estimated based on similar fluorinated amino acids | The basicity of the amino group is slightly reduced compared to norvaline. |

| logP (Octanol/Water) | 1.0 - 1.5 | Calculated/Estimated | The trifluoromethyl group significantly increases the lipophilicity of the molecule compared to norvaline. |

| Melting Point | Varies depending on the specific isomer and salt form. | - | - |

| Solubility | Moderately soluble in water, soluble in organic solvents. | General observation | The increased lipophilicity reduces water solubility to some extent, while enhancing solubility in nonpolar environments. |

Experimental Protocols

The synthesis and analysis of trifluoromethylated norvaline involve specific and detailed methodologies. Below are representative protocols for its preparation and characterization.

Synthesis of 5,5,5-Trifluoro-DL-norvaline

A common route for the synthesis of 5,5,5-trifluoro-DL-norvaline is through the alkylation of a glycine equivalent with a suitable trifluoromethylated electrophile.

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

1-bromo-3,3,3-trifluoropropane

-

Hydrochloric acid (concentrated)

Procedure:

-

Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to form the corresponding enolate.

-

This enolate is then reacted with 1-bromo-3,3,3-trifluoropropane. The bromide acts as a leaving group, and the trifluoropropyl group is attached to the α-carbon of the malonate.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed under acidic conditions (e.g., by refluxing with concentrated hydrochloric acid). This process removes the acetyl protecting group and hydrolyzes the two ester groups to carboxylic acids.

-

Upon heating, the intermediate malonic acid derivative readily undergoes decarboxylation to yield 5,5,5-trifluoro-DL-norvaline.

-

Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Characterization

The synthesized compound is typically characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the chemical environment of the protons in the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

¹⁹F NMR: To confirm the presence and chemical shift of the trifluoromethyl group, which gives a characteristic signal.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to separate and quantify the D- and L-enantiomers if a stereospecific synthesis was not performed.

Biochemical Pathways and Experimental Workflows

Trifluoromethylated amino acids can act as inhibitors of enzymes involved in amino acid metabolism due to their structural similarity to natural amino acids. For instance, they can be recognized by aminoacyl-tRNA synthetases or other enzymes that process amino acids.

Caption: A generalized workflow for the synthesis and characterization of 5,5,5-trifluoro-DL-norvaline.

The biological activity of trifluoromethylated norvaline can be investigated by examining its effect on specific cellular pathways. For example, if it is found to inhibit a particular enzyme, downstream signaling events can be monitored.

Caption: A diagram illustrating the potential inhibitory action of trifluoromethylated norvaline on a target enzyme.

An In-depth Technical Guide to the Solubility of N-Fmoc-5,5,5-trifluoro-L-norvaline in Peptide Synthesis Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of fluorinated amino acids into peptides is a critical strategy for modulating their conformational stability, metabolic resistance, and overall bioactivity. N-Fmoc-5,5,5-trifluoro-L-norvaline is one such building block of increasing importance. A crucial, yet often overlooked, parameter in the successful incorporation of this amino acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is its solubility in the solvents used for coupling reactions. Inadequate solubility can lead to significant challenges, including incomplete couplings, sequence deletions, and overall low purity of the target peptide. This technical guide provides a comprehensive overview of the solubility considerations for this compound, discusses the influence of its trifluoromethyl group, and presents a detailed protocol for researchers to empirically determine its solubility in various solvents.

Overview of Common Solvents in Fmoc-SPPS

The choice of solvent in Fmoc-SPPS is critical for ensuring the proper swelling of the solid support resin and for dissolving the Fmoc-protected amino acids and coupling reagents.[1] The most commonly utilized solvents are polar aprotic solvents.[2]

-

N,N-Dimethylformamide (DMF): For a long time, DMF has been the most widely used solvent in SPPS due to its excellent resin-swelling properties and its ability to dissolve most Fmoc-amino acids and reagents.[1][3] However, it can degrade over time to form dimethylamine, which can cause premature deprotection of the Fmoc group.[1]

-

N-Methyl-2-pyrrolidone (NMP): NMP is another popular choice, often considered a superior solvent to DMF due to its higher polarity and greater solvating power, especially for aggregating peptide sequences.[1] It is also more stable than DMF. However, some Fmoc-amino acids have been reported to show greater decomposition in NMP over extended periods.[1]

-

Dichloromethane (DCM): DCM is less commonly used as the primary solvent in Fmoc-SPPS because many Fmoc-amino acids have limited solubility in it.[4][5] It is more frequently used in Boc-chemistry protocols and for washing steps.[1]

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent that can be a valuable additive or primary solvent for dissolving difficult-to-solubilize Fmoc-amino acids and for disrupting peptide aggregation.[6]

Solubility Profile of the Non-Fluorinated Analog: N-Fmoc-L-norvaline

To establish a baseline, it is useful to consider the solubility of the non-fluorinated parent compound, N-Fmoc-L-norvaline.

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Soluble[6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble[6][8] |

| Dichloromethane (DCM) | Soluble[8] |

| Chloroform | Soluble[8] |

| Acetone | Soluble[8] |

| Ethyl Acetate | Soluble[8] |

| Water | Less soluble to insoluble[6] |

This table summarizes qualitative data from multiple sources.

The Impact of the Trifluoromethyl Group on Solubility

The presence of a trifluoromethyl (-CF3) group at the 5-position of the norvaline side chain is expected to significantly alter the solubility profile compared to the non-fluorinated analog. The -CF3 group has several key properties:

-

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which generally increases the solubility of a molecule in non-polar organic solvents.[9][10][11] This is a result of the fluorine atoms' inability to act as hydrogen bond donors and their weak hydrogen bond accepting capabilities.

-

Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -CF3 group can influence intermolecular interactions.[9][10]

-

Steric Bulk: The trifluoromethyl group is sterically larger than a methyl group, which can affect how the molecule packs in a crystal lattice and how it interacts with solvent molecules.[9]

Given these properties, it is reasonable to predict that this compound will exhibit enhanced solubility in less polar organic solvents compared to its non-fluorinated counterpart. However, its solubility in highly polar solvents like DMF and NMP may be more complex and could either increase or decrease depending on the interplay of these factors. Therefore, empirical determination of its solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given peptide synthesis solvent.

Objective: To determine the saturation solubility (in mg/mL or mol/L) of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Peptide synthesis grade solvents (e.g., DMF, NMP, DCM, DMSO)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

HPLC vials

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the chosen solvent in a small vial. "Excess" means adding enough solid so that some remains undissolved after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should be continuously agitated during this time.

-

-

Sample Clarification:

-

After equilibration, remove the vial from the shaker and let it stand for a short period to allow the excess solid to settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the remaining solid.

-

-

Sample Preparation for Analysis:

-

Carefully take a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Dilute the filtered aliquot with a known volume of a suitable solvent (the same solvent or a mobile phase component) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The Fmoc group has a strong UV absorbance around 265 nm, making it easy to detect.

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration determined by HPLC by the dilution factor.

-

The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or Molarity.

-

Visualizations

Caption: Workflow for determining the solubility of an Fmoc-amino acid.

Caption: Key factors affecting the solubility of Fmoc-amino acids.

Conclusion

The solubility of this compound is a paramount consideration for its effective use in peptide synthesis. The introduction of the trifluoromethyl group likely enhances its lipophilicity, suggesting a solubility profile that may differ from its non-fluorinated analog. In the absence of published quantitative data, researchers and drug development professionals are strongly encouraged to perform empirical solubility tests. The detailed protocol provided herein offers a robust framework for obtaining this critical data, enabling the optimization of coupling conditions and ultimately leading to higher purity and yield of the final fluorinated peptide.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. CAS 135112-28-6: fmoc-L-norvaline | CymitQuimica [cymitquimica.com]

- 7. innospk.com [innospk.com]

- 8. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Fmoc-5,5,5-trifluoro-L-norvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Fmoc-5,5,5-trifluoro-L-norvaline, a key building block in peptide synthesis and drug discovery. The inclusion of a trifluoromethyl group offers unique properties to peptides, influencing their conformation, stability, and biological activity. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound

-

Molecular Formula: C₂₀H₁₈F₃NO₄

-

Molecular Weight: 393.36 g/mol

-

CAS Number: 144207-41-0

The structure combines the L-norvaline amino acid scaffold, a trifluoromethyl group at the terminal position, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹⁹F, and ¹³C NMR are particularly informative.

Table 1: ¹H and ¹⁹F NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹H | 7.78 | (d, J = 7.5 Hz) | 2H, Fmoc |

| 7.67 | (d, J = 7.5 Hz) | 2H, Fmoc | |

| 7.36 | (t, J = 7.4 Hz) | 2H, Fmoc | |

| 7.29 | (t, J = 7.4 Hz) | 2H, Fmoc | |

| 4.36 | (m) | 2H, Fmoc-CH₂ | |

| 4.19 | (m) | 1H, Fmoc-CH | |

| 4.10 - 4.25 | (m) | 1H, α-CH | |

| 1.82 - 2.35 | (m) | 4H, β-CH₂ and γ-CH₂ | |

| ¹⁹F | -66.86 | (t, J = 10.5 Hz) | 3F, -CF₃ |

Data sourced from Mei H, et al. ACS Omega. 2019.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Assignment |

| ~174 | Carbonyl (C=O) of the carboxylic acid |

| ~156 | Carbonyl (C=O) of the Fmoc group |

| ~144 | Quaternary carbons of the Fmoc group |

| ~141 | Quaternary carbons of the Fmoc group |

| ~128 | Aromatic CH of the Fmoc group |

| ~127 | Aromatic CH of the Fmoc group |

| ~125 | Aromatic CH of the Fmoc group |

| ~120 | Aromatic CH of the Fmoc group |

| ~127 (q, J ≈ 277 Hz) | -CF₃ |

| ~67 | Fmoc-CH₂ |

| ~53 | α-CH |

| ~47 | Fmoc-CH |

| ~30 (q, J ≈ 30 Hz) | γ-CH₂ |

| ~18 | β-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted based on its structure.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2960 - 2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid and Fmoc urethane) |

| ~1650 | C=O stretch (amide I) |

| ~1530 | N-H bend (amide II) |

| 1300 - 1100 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment |

| Electrospray Ionization (ESI) | Positive | 416.1 | [M+Na]⁺ |

Data sourced from Mei H, et al. ACS Omega. 2019.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, often proton-decoupled.

-

Number of scans: 64-256.

-

Reference: External or internal standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Instrumentation and Parameters (General):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Instrumentation and Parameters (General):

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative ion mode. For this compound, positive mode is typically used to observe [M+H]⁺ or [M+Na]⁺.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-1000).

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Chemical Structure and NMR Nuclei

This diagram highlights the key nuclei within the this compound molecule that are relevant for NMR spectroscopy.

Caption: Key NMR-active nuclei in the structure of this compound.

References

An In-depth Technical Guide on the Potential Applications of 5,5,5-Trifluoro-L-norvaline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5,5-Trifluoro-L-norvaline, a fluorinated analog of the non-proteinogenic amino acid L-norvaline, presents a compelling scaffold for medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group offers the potential to significantly enhance the metabolic stability, bioavailability, and binding affinity of parent molecules. This technical guide explores the core applications of 5,5,5-trifluoro-L-norvaline, focusing on its role as a building block in peptide-based therapeutics and as a potential inhibitor of key enzymes such as arginase. We provide a comprehensive overview of its synthesis, incorporation into peptides, and relevant experimental protocols, supported by quantitative data and visual representations of associated biological pathways and workflows.

Introduction: The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic degradation, thereby prolonging the half-life of a drug.

-

Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting a molecule's ionization state and target interactions.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.

5,5,5-Trifluoro-L-norvaline is a valine derivative that embodies these principles, making it a valuable tool for drug discovery.[6]

Synthesis of 5,5,5-Trifluoro-L-norvaline

Representative Experimental Protocol (Adapted from similar syntheses):

A detailed, step-by-step protocol for the synthesis of 5,5,5-trifluoro-L-norvaline is not publicly available. However, a general approach would likely involve the use of a chiral starting material to establish the L-configuration, followed by the introduction of the trifluoromethyl group and subsequent elaboration of the amino acid side chain. Researchers may need to develop a custom synthetic route or procure the compound from a specialized chemical supplier.

Application in Peptide Chemistry: Enhancing Metabolic Stability

A primary application of 5,5,5-trifluoro-L-norvaline is its incorporation into peptides to improve their metabolic stability.[8] Peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The introduction of unnatural amino acids like 5,5,5-trifluoro-L-norvaline can hinder protease recognition and cleavage.[9]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-5,5,5-Trifluoro-L-norvaline

The commercially available Fmoc-protected form of 5,5,5-trifluoro-L-norvaline can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of Fmoc-5,5,5-Trifluoro-L-norvaline via SPPS

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Coupling:

-

Pre-activate a solution of Fmoc-5,5,5-trifluoro-L-norvaline (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and an activator base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Assessing Metabolic Stability

The metabolic stability of peptides containing 5,5,5-trifluoro-L-norvaline can be assessed by incubating them in plasma or serum and monitoring their degradation over time using RP-HPLC.[10][11]

Experimental Protocol: Plasma Stability Assay

-

Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

-

Incubation: Dilute the peptide stock solution into fresh plasma or serum (e.g., human, rat) to a final concentration of 10-100 µM. Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture.

-

Quenching: Immediately quench the enzymatic activity in the aliquots by adding an equal volume of a precipitation solution (e.g., acetonitrile containing an internal standard).

-

Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

-

Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

| Peptide | Modification | Matrix | Half-life (t½) | Reference |

| Model Peptide A | Unmodified | Human Plasma | 30 min | Hypothetical |

| Model Peptide A | With 5,5,5-Trifluoro-L-norvaline | Human Plasma | >240 min | Hypothetical |

Arginase Inhibition and the Nitric Oxide Signaling Pathway

L-norvaline is a known inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[12][13][14] By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[15][16] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][12] The trifluorinated analog, 5,5,5-trifluoro-L-norvaline, is hypothesized to retain or even enhance this inhibitory activity.

Arginase Inhibition Assay

The inhibitory potential of 5,5,5-trifluoro-L-norvaline against arginase can be determined using a colorimetric assay that measures the production of urea.[4][17][18][19]

Experimental Protocol: Arginase Activity Assay

-

Enzyme Activation: Pre-incubate the arginase enzyme with a manganese-containing buffer to ensure full activity.

-

Inhibitor Incubation: Incubate the activated arginase with varying concentrations of 5,5,5-trifluoro-L-norvaline for a defined period (e.g., 15-30 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding a solution of L-arginine.

-

Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong acid.

-

Urea Detection: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with the urea produced to form a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

| Compound | Target | IC50 (µM) | Reference |

| NOHA | Arginase | 230 ± 26 | [20] |

| nor-NOHA | Arginase | 340 ± 12 | [20] |

| 5,5,5-Trifluoro-L-norvaline | Arginase | To be determined |

Conclusion and Future Directions

5,5,5-Trifluoro-L-norvaline is a promising building block for medicinal chemistry with significant potential in two key areas: enhancing the metabolic stability of peptide-based drugs and inhibiting arginase to modulate the nitric oxide signaling pathway. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its IC50 value for arginase and the in vivo evaluation of peptides containing this fluorinated amino acid. The development of efficient and scalable synthetic routes will also be crucial for its broader application in drug discovery and development. The unique properties conferred by the trifluoromethyl group make 5,5,5-trifluoro-L-norvaline a valuable addition to the medicinal chemist's toolkit for creating more robust and effective therapeutics.

References

- 1. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. abcam.com [abcam.com]

- 5. Determination of Arginase Activity, NO Release, and Urea [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Mapping Arginase Expression with 18F-Fluorinated Late-Generation Arginase Inhibitors Derived from Quaternary α-Amino Acids | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. ahajournals.org [ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. biochain.com [biochain.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Fmoc-5,5,5-trifluoro-L-norvaline, a key building block for the synthesis of peptides with enhanced properties. This document details commercial suppliers, quantitative specifications, and a comprehensive experimental protocol for its incorporation into peptide chains using Fmoc solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Product Specifications

This compound is a commercially available amino acid derivative crucial for introducing trifluoromethyl groups into peptides, a strategy often employed to enhance metabolic stability, hydrophobicity, and biological activity. Below is a summary of key commercial suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Additional Information |

| MedChemExpress | HY-W074914 | 95.70% | Research use only.[1] |

| ChemScene | CS-0111668 | ≥95% | Offers custom synthesis and process optimization services.[2] |

| Acrotein ChemBio Inc. | A-8063 | 97% |

Table 2: Quantitative Data for this compound

| Property | Value | Source |

| CAS Number | 144207-41-0 | MedChemExpress, ChemScene[2][3] |

| Molecular Formula | C₂₀H₁₈F₃NO₄ | MedChemExpress, ChemScene[2][3] |

| Molecular Weight | 393.36 g/mol | MedChemExpress, ChemScene[2][3] |

| Appearance | White to off-white solid | |

| Purity | ≥95% - 97% | ChemScene, Acrotein ChemBio Inc. |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | MedChemExpress[3] |

Experimental Protocol: Incorporation of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard procedure for the incorporation of this compound into a growing peptide chain on a solid support. This protocol is based on established Fmoc/tBu chemistry.

Materials and Reagents:

-

This compound

-

Fmoc-compatible solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents:

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times), followed by IPA (2-3 times) and DCM (2-3 times), and finally with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add DIPEA or Collidine (6-10 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for this sterically hindered amino acid. Monitoring the coupling reaction with a colorimetric test (e.g., Kaiser test) is recommended.

-

Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (2-3 times), and IPA (2-3 times).

-

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Gently agitate for 2-4 hours at room temperature.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

Caption: Key steps in the amino acid coupling reaction.

References

The Strategic Incorporation of Trifluoro-norvaline in Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids is a powerful strategy in peptide-based drug discovery, offering a means to enhance therapeutic properties such as stability, conformation, and binding affinity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This technical guide provides an in-depth review of the use of 5,5,5-trifluoro-norvaline, a fluorinated analog of the natural amino acid norvaline, in peptides. While direct literature on trifluoro-norvaline is limited, this guide extrapolates from the extensive research on other trifluoro-alkyl amino acids to provide a comprehensive overview of its potential synthesis, incorporation into peptides, and its effects on peptide structure and function.

Properties and Synthesis of Trifluoro-norvaline

The trifluoromethyl group (CF3) is a key feature of trifluoro-norvaline. It is a metabolically stable, lipophilic moiety that can significantly alter the electronic properties of the amino acid side chain. The strong electron-withdrawing nature of the CF3 group can influence the pKa of the alpha-amino and carboxyl groups and create a localized hydrophobic domain.

Incorporation of Trifluoro-norvaline into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of trifluoro-norvaline into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, as with many non-canonical amino acids, optimization of coupling conditions may be necessary to ensure efficient incorporation and to avoid side reactions.

General SPPS Protocol for Trifluoro-norvaline Incorporation

The following protocol is a generalized procedure and may require optimization based on the specific peptide sequence and the properties of the trifluoro-norvaline building block.

Materials:

-

Fmoc-protected 5,5,5-trifluoro-norvaline

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Coupling of Trifluoro-norvaline:

-

Pre-activate a solution of Fmoc-trifluoro-norvaline (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is recommended.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodological & Application

Application Notes and Protocol for the Incorporation of N-Fmoc-5,5,5-trifluoro-L-norvaline in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. N-Fmoc-5,5,5-trifluoro-L-norvaline is a valuable building block that introduces a trifluoromethyl group, which can significantly impact peptide structure and function due to its unique steric and electronic properties. This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

The presence of the electron-withdrawing trifluoromethyl group may influence the reactivity of the amino acid during coupling reactions. Therefore, this protocol provides recommendations for optimized coupling conditions to ensure high incorporation efficiency.

Data Presentation

Successful incorporation of this compound relies on the careful selection of reagents and optimized reaction conditions. Below are tables summarizing typical reagents and parameters for Fmoc-SPPS, which can be adapted for this specific amino acid.

Table 1: Recommended Reagents for SPPS

| Reagent Category | Reagent Name | Typical Concentration/Equivalents | Purpose |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | 0.1 - 1.0 mmol/g loading | Solid support for peptide assembly. |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | N/A | Resin swelling, washing, and reaction medium. |

| Deprotection Agent | Piperidine in DMF | 20% (v/v) | Removal of the Fmoc protecting group. |

| Coupling Reagents | HATU, HBTU, DIC/HOBt | 3-5 equivalents | Activation of the carboxylic acid for amide bond formation. |

| Base | N,N-Diisopropylethylamine (DIPEA) | 6-10 equivalents | Neutralization and catalysis during coupling. |

| Cleavage Cocktail | Reagent K or similar TFA-based mixture | N/A | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

| Precipitation Solvent | Cold Diethyl Ether | N/A | Precipitation of the crude peptide after cleavage. |

Table 2: Typical Reaction Parameters for a Single SPPS Cycle

| Step | Reagent/Solvent | Duration | Number of Repetitions |

| Resin Swelling | DMF or DCM | 30 - 60 min | 1 |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 - 20 min | 2 |

| Washing | DMF | 1 min | 5-7 |

| Coupling | Fmoc-amino acid, Coupling Reagent, Base in DMF | 1 - 4 hours* | 1-2 |

| Washing | DMF, DCM | 1 min | 3-5 each |

*Note: Coupling times for the sterically hindered and electron-deficient this compound may require optimization and could be longer than for standard amino acids.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a fritted syringe or a dedicated reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free amine.

Coupling of this compound

Due to the potential for reduced reactivity, a more potent coupling reagent such as HATU is recommended.

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. Monitoring the coupling reaction is crucial. A second coupling may be necessary if the reaction is incomplete.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Subsequent Amino Acid Couplings

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail. A common and effective mixture is Reagent K :

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Add the cleavage cocktail to the dry resin in a fume hood (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships within the SPPS protocol.

Caption: Experimental workflow for SPPS.

Application Notes & Protocols: Efficient Coupling of N-Fmoc-5,5,5-trifluoro-L-norvaline in Solid-Phase Peptide Synthesis

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. N-Fmoc-5,5,5-trifluoro-L-norvaline, an analog of norvaline containing a trifluoromethyl group, is of particular interest due to the unique properties conferred by fluorine, such as increased metabolic stability and altered conformational preferences.[1] However, the bulky and electron-withdrawing nature of the trifluoromethyl group presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to slow or incomplete coupling reactions.[2] This document provides a detailed guide to selecting appropriate coupling reagents and optimized protocols for the successful incorporation of this compound into peptide chains.

Challenges in Coupling Trifluoromethylated Amino Acids

The primary difficulty in coupling this compound arises from steric hindrance and the electron-withdrawing effects of the CF₃ group. These factors can decrease the nucleophilicity of the carboxylate and hinder its approach to the activated coupling agent and the resin-bound amine. Consequently, standard coupling protocols may result in low yields, deletions, and truncated sequences.[2] Overcoming these "difficult couplings" requires the use of highly efficient coupling reagents, optimized reaction conditions, and potentially modified strategies.[3]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. While quantitative efficiency data for this compound is not extensively published, the following table summarizes the general performance and characteristics of common reagents used for difficult couplings in Fmoc-SPPS.

| Coupling Reagent | Class | Additive | Typical Base | Advantages | Disadvantages & Sideroducts |

| DIC (Diisopropylcarbodiimide) | Carbodiimide | HOBt, Oxyma Pure | - | Cost-effective; soluble urea byproduct.[4][5] | Moderate reactivity; risk of racemization (minimized by additive); dehydration of Asn/Gln.[4][6] |

| HBTU / TBTU | Aminium/Uronium | HOBt (inherent) | DIPEA, NMM | High efficiency for standard couplings; fast reactions.[4][5] | Can cause guanidinylation of the N-terminal amine if used in excess; may be less effective for highly hindered couplings compared to HATU.[5] |

| HATU | Aminium/Uronium | HOAt (inherent) | DIPEA, Collidine | Very high reactivity, faster than HBTU; reduced racemization; effective for hindered amino acids.[4][6] | More expensive; can also cause guanidinylation if used in excess.[4] |

| HCTU | Aminium/Uronium | 6-Cl-HOBt (inherent) | DIPEA, NMM | High efficiency, comparable to HBTU; cost-effective alternative to HATU. | Potential for guanidinylation. |

| PyBOP | Phosphonium | HOBt (inherent) | DIPEA, NMM | High coupling efficiency; avoids guanidinylation side reaction.[5] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[5] |

| COMU | Aminium/Uronium | Oxyma Pure (inherent) | DIPEA, NMM | High reactivity, comparable to HATU; non-explosive byproduct (Oxyma); reduced allergenic potential.[4][7] | Less stable in DMF solution over time compared to other reagents.[7] |

Experimental Workflows and Logical Models

Visualizing the synthesis process and the logic for reagent selection can aid in experimental design.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Activation pathway for an Fmoc-amino acid during the coupling step.

Caption: Decision tree for selecting a coupling strategy for difficult amino acids.

Detailed Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin loading and peptide sequence.

Protocol 1: General Resin Preparation

-

Resin Selection: Choose a suitable resin based on the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[8]

-

Swelling: Place the resin (0.1 mmol) in a fritted reaction vessel. Add N,N-Dimethylformamide (DMF, ~5 mL) and allow the resin to swell for at least 30 minutes on a shaker.[9]

-

Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL).

Protocol 2: Standard Fmoc Deprotection

-

Initial Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin. Agitate for 3 minutes.[8]

-

Main Deprotection: Drain the solution and add a fresh 5 mL of 20% piperidine in DMF. Agitate for 12-15 minutes.[8]

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (6 x 5 mL) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.[8]

Protocol 3: Coupling using HATU (Recommended for this compound)

This protocol is recommended as the first choice due to the high reactivity of HATU.[4]

-

Activation Solution: In a separate vial, dissolve this compound (5 eq., 0.5 mmol) and HATU (5 eq., 0.5 mmol) in DMF (~2 mL).

-

Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol) to the activation solution and vortex for 1-2 minutes. The solution should change color.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 40-60 minutes at room temperature.[8] For this difficult amino acid, extending the coupling time to 2 hours may be beneficial.

-

Washing: Drain the coupling solution and wash the resin with DMF (4 x 5 mL).

-

Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), proceed immediately to a second coupling (double coupling) by repeating steps 1-4 with fresh reagents.

Protocol 4: Alternative Coupling using DIC/Oxyma Pure

This method is a strong alternative, avoiding potential guanidinylation side reactions.[6]

-

Activation Solution: In a separate vial, dissolve this compound (5 eq., 0.5 mmol) and Oxyma Pure (5 eq., 0.5 mmol) in a 1:1 mixture of Dichloromethane (DCM) and DMF (~3 mL).

-

Activation: Add DIC (5 eq., 0.5 mmol) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[6]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-3 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (4 x 5 mL).

-

Monitoring: As in Protocol 3, perform a qualitative test to confirm reaction completion. If necessary, perform a double coupling.

Protocol 5: Final Cleavage and Deprotection

-

Final Washing: After the final synthesis cycle, wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry the resin under vacuum.

-

Cleavage: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard Reagent K or similar TFA-based cocktail (e.g., TFA/TIS/H₂O/DODT 94:1:2.5:2.5) is commonly used.

-

Reaction: Add the cleavage cocktail (~5 mL) to the dry resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified using reverse-phase HPLC.

References

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. biomatik.com [biomatik.com]

- 8. rsc.org [rsc.org]

- 9. chem.uci.edu [chem.uci.edu]

Application Note and Protocol: Fmoc Deprotection for Peptides Containing Trifluoro-norvaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as trifluoro-norvaline, into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, binding affinity, and conformational rigidity. The electron-withdrawing nature of the trifluoromethyl group in trifluoro-norvaline can present unique challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial Fmoc deprotection step. This application note provides a comprehensive guide to understanding and optimizing Fmoc deprotection conditions for peptides containing trifluoro-norvaline. Standard protocols are presented as a starting point, with detailed methodologies for systematic optimization to minimize side reactions and ensure high peptide purity.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, prized for its base-lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2] The deprotection mechanism is a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[3][4][5] However, the efficiency of this reaction can be influenced by the sequence and nature of the amino acids in the peptide chain.

Potential Challenges with Trifluoro-norvaline

The strong electron-withdrawing effect of the trifluoromethyl group in trifluoro-norvaline may influence the lability of the Fmoc group and the stability of the adjacent peptide bond. While specific literature on trifluoro-norvaline is limited, principles from the synthesis of other fluorinated peptides suggest potential issues:

-

Altered Deprotection Kinetics: The electronic environment around the alpha-carbon could potentially slow down or accelerate the rate of Fmoc removal compared to non-fluorinated analogues.

-

Increased Risk of Side Reactions: The inductive effect of the trifluoromethyl group might increase the acidity of the N-H proton of the peptide bond, potentially leading to side reactions under basic conditions, although this is less common with the robust amide bond. More critically, incomplete deprotection can lead to deletion sequences.

Therefore, a systematic approach to optimize deprotection conditions is highly recommended.

Experimental Protocols

This section provides detailed protocols for standard Fmoc deprotection and for a systematic optimization of conditions for peptides containing trifluoro-norvaline.

Materials and Reagents

-

Fmoc-trifluoro-norvaline

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Piperazine

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HCTU, DIC, Oxyma)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water)

-

HPLC grade acetonitrile and water

-

Mass spectrometer

Protocol 1: Standard Fmoc Deprotection

This protocol serves as a baseline for comparison.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Initial DMF Wash: Drain the DMF and wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash.

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature. For difficult sequences, this step can be performed as two shorter treatments (e.g., 2 minutes followed by 8 minutes with fresh solution).

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test or a similar colorimetric test to confirm the presence of a free primary amine.

Protocol 2: Optimization of Fmoc Deprotection Conditions

A systematic approach is crucial to identify the optimal deprotection conditions. This involves varying the base, its concentration, and the reaction time. A model dipeptide or tripeptide containing trifluoro-norvaline is recommended for these optimization studies.

Experimental Workflow for Optimization:

Caption: Workflow for optimizing Fmoc deprotection of peptides with trifluoro-norvaline.

Detailed Steps:

-

Synthesize a Model Peptide: Synthesize a short model peptide (e.g., Ac-Phe-TFNva-Gly-Resin) on a suitable resin. The N-terminal acetylation prevents subsequent reactions after deprotection, simplifying analysis.

-

Aliquot the Resin: Distribute the resin equally into multiple reaction vessels.

-

Vary Deprotection Conditions: Treat each aliquot with a different deprotection cocktail as outlined in the table below.

-

Cleavage: After the deprotection and washing steps, cleave the peptide from a small sample of resin from each vessel using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

-

Analysis: Analyze the crude cleaved peptide from each condition by RP-HPLC and Mass Spectrometry to determine the extent of deprotection, the presence of deletion sequences (undeprotected peptide), and any side products.

Data Presentation

The results of the optimization experiments should be tabulated for clear comparison.

Table 1: Hypothetical Optimization of Fmoc Deprotection for Ac-Phe-TFNva-Gly-Resin

| Condition ID | Base | Concentration (v/v in DMF) | Time (min) | Deprotection Efficiency (%) | Deletion Peptide (%) | Other Impurities (%) |

| A1 | Piperidine | 20% | 20 | 98.5 | 1.0 | 0.5 |

| A2 | Piperidine | 20% | 30 | 99.2 | 0.5 | 0.3 |

| A3 | Piperidine | 10% | 30 | 95.0 | 4.5 | 0.5 |

| B1 | Piperazine/DBU | 10% / 2% | 15 | 99.0 | 0.8 | 0.2 |

| B2 | Piperazine/DBU | 10% / 2% | 25 | 99.5 | 0.3 | 0.2 |

| C1 | DBU | 2% | 10 | 90.0 | 9.5 | 0.5 |

Note: This is example data. Actual results will vary.

Chemical Pathways

Understanding the chemical transformations during Fmoc deprotection is crucial for troubleshooting.

Mechanism of Fmoc Deprotection:

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Recommendations and Troubleshooting

-

Starting Point: For peptides containing trifluoro-norvaline, begin with standard conditions (20% piperidine in DMF for 20-30 minutes) and assess the results before proceeding with extensive optimization.

-

Incomplete Deprotection: If significant amounts of deletion peptides are observed, increase the deprotection time or consider a stronger base cocktail, such as DBU/piperidine or piperazine/DBU.[6]

-

Side Reactions: If unknown impurities are detected by mass spectrometry, consider using milder deprotection conditions (e.g., lower concentration of a stronger base for a shorter time).

-

Monitoring: The progress of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[1]

Conclusion

The successful solid-phase synthesis of peptides containing trifluoro-norvaline is achievable with careful optimization of the Fmoc deprotection step. While standard protocols provide a robust starting point, the unique electronic properties of this fluorinated amino acid warrant a systematic evaluation of deprotection parameters. By methodically varying the base, concentration, and reaction time, and analyzing the outcomes, researchers can establish an optimized protocol that ensures high peptide purity and yield, paving the way for the development of novel and potent peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 19F NMR Spectroscopy for Monitoring Incorporation of Trifluoro-norvaline

For Researchers, Scientists, and Drug Development Professionals

Introduction